Ethyl 6-oxoheptanoate
Overview
Description
Ethyl 6-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is also known as 6-oxoheptanoic acid ethyl ester. This compound is characterized by the presence of an ester functional group and a ketone group within its structure. It is commonly used in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 6-bromohexanoyl chloride with ethanol in the presence of a base such as pyridine. This method also requires reflux conditions and results in the formation of this compound along with hydrogen bromide as a byproduct.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and efficient separation techniques ensures the cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-oxoheptanoic acid.
Reduction: 6-hydroxyheptanoic acid ethyl ester.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 6-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-oxoheptanoate depends on its specific application. In chemical reactions, the ester and ketone groups participate in various transformations, enabling the synthesis of diverse products. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 6-oxoheptanoate can be compared with other similar compounds such as:
Ethyl 6-oxohexanoate: Similar structure but with one less carbon atom.
This compound: Similar structure but with different functional groups.
This compound: Similar structure but with different substituents.
The uniqueness of this compound lies in its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 6-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHAOKXQRZRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337148 | |
Record name | Ethyl 6-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30956-41-3 | |
Record name | Ethyl 6-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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